Enniatin E: Structural Elucidation, Biosynthesis, and Analytical Workflows
Enniatin E: Structural Elucidation, Biosynthesis, and Analytical Workflows
A Technical Guide for Drug Development Professionals and Analytical Chemists
Executive Summary
Enniatins represent a highly bioactive class of non-ribosomal cyclohexadepsipeptides primarily synthesized by filamentous fungi of the genus Fusarium[1]. While historically recognized for their ionophoric and phytotoxic properties, contemporary drug discovery has repositioned enniatins as potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and cytotoxic agents against human cancer cell lines[2].
Among this family, Enniatin E presents a unique analytical challenge. It is not a single molecule, but rather an inseparable mixture of two structural homologs—Enniatin E1 and Enniatin E2[1]. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, causality-driven framework for understanding the chemical architecture, biosynthesis, extraction, and mass spectrometric resolution of Enniatin E.
Chemical Architecture and Physiochemical Properties
Enniatins are characterized by a macrocyclic backbone composed of alternating residues of three N-methyl amino acids and three D-2-hydroxy acids (typically D-2-hydroxyisovaleric acid, D-Hiv)[1][3].
Enniatin E specifically incorporates N-methylisoleucine (N-MeIle), N-methylleucine (N-MeLeu), and N-methylvaline (N-MeVal)[1]. Because N-MeIle and N-MeLeu are structural isomers, their alternating arrangement with D-Hiv yields two distinct cyclic sequences that share identical molecular weights and formulas:
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Enniatin E1: cyclo-(N-MeIle–D-Hiv–N-MeVal–D-Hiv–N-MeLeu–D-Hiv)
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Enniatin E2: cyclo-(N-MeLeu–D-Hiv–N-MeVal–D-Hiv–N-MeIle–D-Hiv)[1]
Quantitative Data Summary
The following table summarizes the core physiochemical parameters of the Enniatin E complex[3][4]:
| Property | Value |
| Molecular Formula | C35H61N3O9 |
| Average Molecular Weight | 667.88 g/mol |
| Monoisotopic Mass | 667.44 Da |
| Major Adducts (ESI-MS) | [M+H]⁺ at m/z 668; [M+Na]⁺ at m/z 690 |
| Structural Class | Cyclohexadepsipeptide |
| Primary Biological Source | Fusarium sp. (e.g., FO-1305) |
| Pharmacological Target | ACAT Inhibition (IC50: 22–110 μM) |
Biosynthetic Pathway (NRPS Assembly Line)
The synthesis of Enniatin E is governed by Enniatin Synthetase (Esyn) , a massive 347 kDa multifunctional non-ribosomal peptide synthetase (NRPS)[3].
Mechanistic Causality: Unlike ribosomal synthesis, NRPS assembly lines operate via a thiotemplate mechanism. Esyn contains specific adenylation (A) domains that select and activate the specific precursor amino and hydroxy acids using ATP. The activated substrates are tethered to peptidyl carrier protein (PCP) domains via thioester bonds. A dedicated N-methyltransferase (MT) domain utilizes S-adenosylmethionine (SAM) to methylate the amino groups, which is critical for the lipophilicity and ionophoric activity of the final molecule[2][3]. Condensation (C) domains then catalyze the formation of alternating ester and amide (depsipeptide) bonds, followed by a final macrocyclization step[3].
Enniatin E Biosynthetic Pathway via Enniatin Synthetase (NRPS).
Extraction and Purification Methodology
Isolating Enniatin E from fungal matrices requires exploiting its highly lipophilic nature. The following protocol outlines a self-validating extraction system designed to separate the depsipeptide from polar cellular debris and carbohydrates[5].
Step-by-Step Extraction Protocol
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Matrix Disruption: Cultivate Fusarium sp. on solid rice medium. Lyophilize the culture to remove water weight, ensuring subsequent organic solvents can penetrate the fungal mycelia efficiently.
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Primary Solvent Extraction: Macerate the lyophilized biomass in a ternary solvent system of CHCl3 : MeOH : H2O (e.g., 2:1:1 v/v/v)[5].
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Causality: The amphiphilic nature of depsipeptides requires methanol to disrupt protein-metabolite interactions, while chloroform ensures the partitioning of the highly lipophilic enniatins.
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Liquid-Liquid Partitioning: Separate the organic (lower) and aqueous (upper) phases. Partition the aqueous layer with CH2Cl2 or n-butanol to scavenge any residual enniatins, leaving highly polar sugars and salts in the aqueous waste[5].
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Concentration: Pool the organic fractions and evaporate to dryness under reduced pressure (Rotary Evaporator, <40°C to prevent thermal degradation).
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Chromatographic Resolution: Reconstitute the crude extract in methanol. Subject the extract to preparative C8 or C18 reversed-phase HPLC.
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Validation Step: To confirm the presence of Enniatin E, perform acid hydrolysis on an aliquot of the purified fraction and subject it to chiral HPLC. Comparing the hydrolysate against amino acid standards will validate the specific N-MeIle, N-MeLeu, and N-MeVal composition[5].
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Step-by-step extraction and purification workflow for Enniatin E.
Mass Spectrometry & Structural Elucidation
Because Enniatin E1 and E2 are structural isomers with identical masses (m/z 668 [M+H]⁺), standard MS/MS is insufficient for complete structural elucidation. High-resolution multi-stage mass spectrometry (MSⁿ) is strictly required to sequence the alternating residues[1].
Mechanistic Causality in MSⁿ Fragmentation: When isolating the sodiated adduct [M+Na]⁺ at m/z 690, the cyclic structure undergoes ring-opening. Because the depsipeptide consists of alternating amino and hydroxy acids, the fragmentation pathway exhibits sequential losses[1].
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Initial Cleavage: The MS² spectrum will show a primary loss of either the N-MeIle or N-MeLeu residue, yielding a fragment at m/z 563[1].
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Sequential Depolymerization: Subsequent MS³ and MS⁴ steps reveal the loss of the adjacent D-Hiv unit (yielding m/z 463), followed by the loss of N-MeVal (yielding m/z 350)[1].
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Differentiating E1 and E2: By tracking the specific order of neutral losses, analysts can map the flanking residues. For Enniatin E, the MSⁿ data will yield two distinct fragmentation patterns simultaneously, proving that N-MeVal is flanked by two Hiv units, which are in turn flanked by N-MeIle and N-MeLeu in reversed orders depending on the homolog[1]. This dual-pattern observation is the definitive, self-validating proof that Enniatin E is a dimeric mixture of the E1 and E2 homologs.
References
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Firáková, S., et al. "Biosynthesis and biological activity of enniatins." Ingenta Connect. Available at: [Link]
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Urbaniak, M., et al. "Fusarium Cyclodepsipeptide Mycotoxins: Chemistry, Biosynthesis, and Occurrence." Semantic Scholar. Available at: [Link]
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Sy-Cordero, A. A., et al. "Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities." National Center for Biotechnology Information (PMC). Available at: [Link]
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Fundación Séneca. "Innovaciones en plataformas analíticas empleando estrategias metabolómicas..." Universidad de Murcia. Available at: [Link]
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Wang, Y., et al. "Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi." MDPI. Available at: [Link]
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ResearchGate. "Cyclodepsipeptides, Sesquiterpenoids, and Other Cytotoxic Metabolites from the Filamentous Fungus Trichothecium sp (MSX 51320)." ResearchGate. Available at:[Link]
